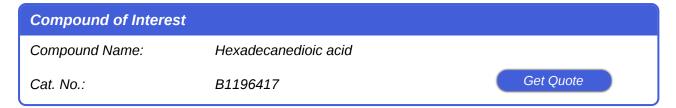


An In-depth Technical Guide to the Chemical Properties of Hexadecanedioic Acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanedioic acid, also known as Thapsic acid, is a C16 α ,ω-dicarboxylic acid with significant potential in polymer synthesis, as a precursor for fragrances and lubricants, and in pharmaceutical applications. Its long aliphatic chain and two terminal carboxylic acid groups confer a unique combination of hydrophobicity and functionality. This guide provides a comprehensive overview of the chemical properties of **hexadecanedioic acid**, including its physicochemical characteristics, solubility profile, reactivity, and spectroscopic data. Detailed experimental protocols for the determination of its key properties are also presented to facilitate further research and application.

Physicochemical Properties

Hexadecanedioic acid is a white crystalline solid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the table below.



Property	Value	Source(s)	
Molecular Formula	C16H30O4	[2][3]	
Molecular Weight	286.41 g/mol	[2][3]	
IUPAC Name	Hexadecanedioic acid	[3]	
Synonyms	Thapsic acid, 1,14- Tetradecanedicarboxylic acid	[3][4]	
CAS Number	505-54-4	[2][3]	
Appearance	White crystalline solid/powder	[1][2]	
Melting Point	120-126 °C	[4][5]	
Boiling Point	457.5 °C at 760 mmHg (estimated)	[4]	
Density	~1.0-1.2 g/cm³	[1][4]	
pKa (predicted)	pKa₁ ≈ 4.48 ± 0.10	[5][6]	

Solubility Profile

The solubility of **hexadecanedioic acid** is dictated by its long, nonpolar hydrocarbon chain and its two polar carboxylic acid head groups. This amphiphilic nature results in poor solubility in water but better solubility in many organic solvents, a characteristic that increases with temperature.[1][7]



Solvent	Solubility	Temperature (°C)	Source(s)
Water	5.098 mg/L	20	[5]
Methanol	Slightly soluble	Room Temperature	[5]
Ethanol	Slightly soluble	Room Temperature	
Dimethyl Sulfoxide (DMSO)	12 mg/mL	Room Temperature	
Dimethylformamide (DMF)	16 mg/mL	Room Temperature	
Ether	Soluble	Not specified	[1]
Hexane	Soluble	Not specified	[1]

Note: Much of the specific quantitative solubility data for **hexadecanedioic acid** is not readily available in the literature. Data for the structurally similar monocarboxylic acid, palmitic acid (hexadecanoic acid), shows solubility in ethanol to be 9.2 g/100 mL at 20°C and in ethyl acetate to be 10.7 g/100 g.[8][9] It is expected that the second carboxylic acid group in **hexadecanedioic acid** would slightly increase its polarity and potentially alter its solubility profile compared to palmitic acid.

Chemical Reactivity

The chemical behavior of **hexadecanedioic acid** is primarily governed by the reactivity of its two carboxylic acid functional groups. These groups can undergo a variety of reactions, including esterification, reduction, and salt formation.

Esterification

Hexadecanedioic acid readily undergoes esterification with alcohols in the presence of an acid catalyst to form the corresponding diesters. This reaction is crucial for the synthesis of polyesters and for modifying the properties of the molecule for various applications.

Reduction



The carboxylic acid groups of **hexadecanedioic acid** can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts **hexadecanedioic acid** into 1,16-hexadecanediol, a valuable monomer for polymer synthesis. Milder reducing agents such as sodium borohydride are generally not effective for the reduction of carboxylic acids.

Oxidation

Dicarboxylic acids are generally stable to oxidation under mild conditions. However, under harsh conditions with strong oxidizing agents, they can undergo oxidative degradation. The long aliphatic chain of **hexadecanedioic acid** can also be susceptible to oxidation at high temperatures.

Thermal Decomposition

The thermal decomposition of long-chain dicarboxylic acids typically involves decarboxylation at elevated temperatures. The stability of the molecule and the specific decomposition products will depend on the conditions, including temperature and the presence of catalysts. For long-chain carboxylic acids, thermal decomposition on surfaces like copper has been shown to occur between approximately 227°C and 377°C.[10]

Spectroscopic Data NMR Spectroscopy

¹H NMR: The proton NMR spectrum of **hexadecanedioic acid** is characterized by a few key signals. The acidic protons of the carboxylic acid groups are typically observed as a broad singlet far downfield. The protons on the carbons alpha to the carbonyl groups (C2 and C15) appear as a triplet. The protons on the carbons beta to the carbonyls (C3 and C14) also appear as a multiplet, with the large number of chemically similar methylene groups in the center of the chain (C4-C13) producing a large, complex multiplet.

¹³C NMR: The carbon NMR spectrum shows a signal for the carbonyl carbons of the carboxylic acid groups in the downfield region. The carbons alpha and beta to the carbonyls will have distinct signals, while the internal methylene carbons will have very similar chemical shifts, often appearing as a single, intense peak.



Mass Spectrometry

The mass spectrum of **hexadecanedioic acid** will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is typically characterized by the loss of water (M-18) and the loss of a carboxyl group (M-45). Further fragmentation of the aliphatic chain can also be observed.

Experimental Protocols

The following are detailed methodologies for the determination of key chemical properties of **hexadecanedioic acid**.

Determination of Melting Point

The melting point of **hexadecanedioic acid** can be determined using the capillary method with a melting point apparatus.

- Procedure:
 - A small amount of finely powdered, dry hexadecanedioic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of a melting point apparatus.
 - The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is slowed to 1-2 °C/min as the temperature approaches the expected melting point.
 - The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Procedure:



- An excess amount of **hexadecanedioic acid** is added to a known volume of the desired solvent in a sealed flask.
- The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered to remove the undissolved solid.
- The concentration of hexadecanedioic acid in the clear filtrate is determined by a suitable analytical method, such as titration or HPLC.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable compounds.

- Procedure:
 - A known mass of hexadecanedioic acid is dissolved in a suitable solvent (e.g., a mixture
 of water and an organic co-solvent like methanol to ensure solubility).
 - The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
 - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
 - The pH of the solution is recorded after each addition of the titrant.
 - The data of pH versus the volume of titrant added is plotted. The pKa values correspond
 to the pH at the half-equivalence points of the titration curve. For a dicarboxylic acid, two
 equivalence points and two pKa values are expected.

Fischer Esterification

This protocol describes the synthesis of a diester of **hexadecanedioic acid**.

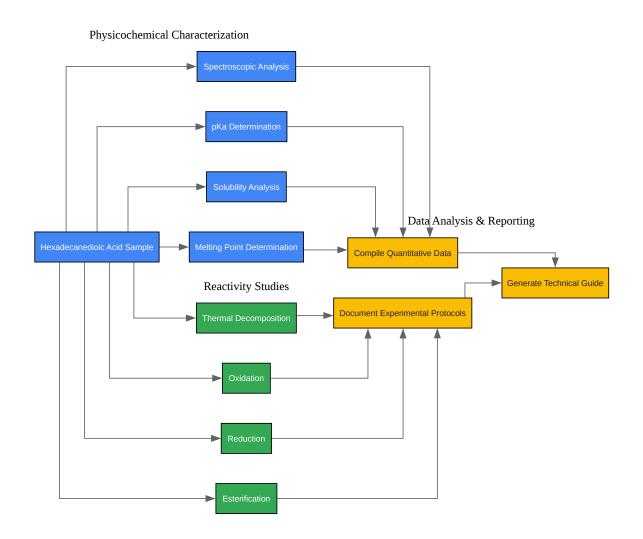
Procedure:



- Hexadecanedioic acid and an excess of the desired alcohol (e.g., ethanol) are combined in a round-bottom flask.
- A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
- The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the excess alcohol is removed by distillation.
- The remaining mixture is worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid and the catalyst.
- The crude ester is then purified, typically by distillation or chromatography.

Visualizations

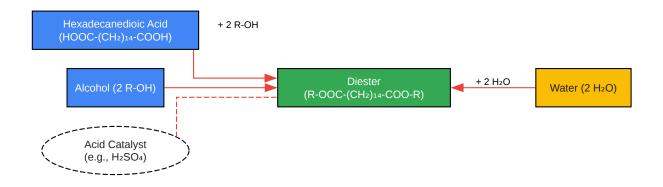




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Caption: Workflow for the chemical characterization of Hexadecanedioic acid.





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Caption: Fischer esterification of **Hexadecanedioic acid**.

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To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of Hexadecanedioic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196417#what-are-the-chemical-properties-of-hexadecanedioic-acid]

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